Zinc Stannate

Übersicht

Beschreibung

Zinc Stannate is an inorganic compound known for its unique properties and versatile applications. It is a white crystalline solid with a high refractive index and transparency, making it suitable for various optical applications . The compound is relatively stable at room temperature but decomposes at high temperatures .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Sol-Gel Method: This involves reacting tin salts and zinc salts in a suitable solvent to form a sol, which is then gelled and thermally treated to obtain tin zinc oxide.

Hydrothermal Method: Tin and zinc salts are reacted in an aqueous solution under high temperature and pressure to form tin zinc oxide crystals.

Solid-State Reaction: Tin dioxide (SnO2) and zinc oxide (ZnO) are mixed and heated to form tin zinc oxide.

Industrial Production Methods

Industrial production often employs the hydrothermal method due to its ability to produce high-purity and well-crystallized tin zinc oxide. The sol-gel method is also used for large-scale production due to its simplicity and cost-effectiveness .

Analyse Chemischer Reaktionen

Solid-State Reaction

Mechanical activation (e.g., grinding ZnO + SnO₂) enhances Zn₂SnO₄ formation at 1200°C:

Thermal Decomposition

This compound’s thermal stability and decomposition pathways vary with phase and environment.

ZnSn(OH)₆ to ZnSnO₃

Dehydration of ZHS under calcination:

-

TGA Data :

Sample 5% Mass Loss (°C) 10% Mass Loss (°C) Major Decomposition (°C) ZnSn(OH)₆ 67 232 340 Calcined ZnSnO₃ 234 280 310

Flame Retardant Behavior

In polymer blends, ZnSnO₃ decomposes endothermically, releasing water and forming protective char:

Photocatalytic Reactions

This compound degrades organic pollutants via hydroxyl radical (- OH) generation under UV/visible light.

Rhodamine 6G Degradation

Charge Transfer Mechanism

-

Electrons migrate to SnO₂’s conduction band, while holes localize in ZnO’s valence band, minimizing recombination .

Gas Sensing

Zn₂SnO₄ reacts with reducing gases (e.g., CO, H₂):

Textile Finishing

This compound-coated fabrics degrade stains via surface - OH radicals:

Stability in Aqueous Media

Zn₂SnO₄ exhibits pH-dependent solubility:

Wissenschaftliche Forschungsanwendungen

Electronics and Optoelectronics

Transparent Conductive Oxides

Zinc stannate is widely used as a transparent conductive oxide (TCO) in applications such as solar cells and flat-panel displays. Its high electron mobility and optical transparency make it an ideal candidate for these applications. Studies have shown that this compound can serve as an effective buffer layer in thin-film solar cells, enhancing their efficiency by improving charge transport properties .

Thin Films for Spintronics

Recent research has focused on the development of nickel-doped this compound thin films through the sol-gel method. These films exhibit enhanced magnetic properties, which are crucial for spintronic devices. The incorporation of nickel increases the ferromagnetic behavior of this compound, making it suitable for applications in magnetic sensors and data storage devices .

Gas Sensors

This compound nanoparticles have been extensively studied for their application in gas sensing. Their high surface area and porosity enhance their sensitivity to various gases, including volatile organic compounds (VOCs). Research indicates that this compound-based sensors can detect gases at low concentrations due to the formation of oxygen vacancies during synthesis, which significantly improves their performance .

Antimicrobial Agents

This compound nanoparticles synthesized through green methods have demonstrated significant antimicrobial activity against various bacterial and fungal strains. For instance, studies have reported that these nanoparticles exhibit effective antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The bio-synthesis of this compound using plant extracts not only enhances its antimicrobial efficacy but also provides an eco-friendly synthesis route .

Photocatalysis

The photocatalytic properties of this compound make it a promising material for environmental applications, particularly in the degradation of pollutants under UV light. Research has demonstrated that this compound nanocomposites can effectively degrade organic dyes in wastewater treatment processes. The presence of oxygen vacancies enhances the photocatalytic activity by facilitating charge separation during the photocatalytic reaction .

Energy Storage

This compound has shown potential as an anode material in lithium-ion batteries due to its high capacity for lithium intercalation. The compound's ability to undergo reversible phase transitions during cycling contributes to its effectiveness as an electrode material. Studies indicate that this compound-based electrodes exhibit improved cycling stability and capacity compared to traditional materials .

Summary Table of Applications

Case Studies

-

Nickel-Doped this compound Thin Films

A study investigated the structural and magnetic properties of nickel-doped this compound thin films synthesized via sol-gel method. The results indicated that increasing nickel concentration enhanced ferromagnetism, making these films suitable for spintronic applications . -

Antimicrobial Efficacy of Bio-Synthesized this compound

Research comparing bio-synthesized and chemically synthesized this compound nanoparticles highlighted superior antibacterial activity in bio-synthesized samples against multiple microbial strains, showcasing the potential for medical applications . -

Photocatalytic Degradation of Dyes

A study focused on the use of this compound nanocomposites for photocatalytic degradation of organic dyes under UV light demonstrated significant efficiency improvements compared to traditional photocatalysts, indicating its potential in environmental remediation efforts .

Wirkmechanismus

The mechanism by which tin zinc oxide exerts its effects involves several pathways:

Catalytic Activity: The compound acts as a catalyst by providing active sites for chemical reactions.

Optical Properties: Its high refractive index and transparency make it effective in optical applications.

Antimicrobial Action: The generation of reactive oxygen species and release of zinc ions contribute to its antimicrobial properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Zinc oxide (ZnO)

- Tin dioxide (SnO2)

- Zinc stannate (Zn2SnO4)

- Nickel tin trioxide (NiSnO3)

- Calcium tin trioxide (CaSnO3)

Uniqueness

Tin zinc oxide stands out due to its combination of properties from both tin and zinc oxides. It offers higher stability and better optical properties compared to its binary counterparts. Additionally, its unique crystal structure allows for diverse applications in various fields .

Biologische Aktivität

Zinc stannate (Zn2SnO4) is a ternary oxide that has garnered significant attention in various fields, including photocatalysis, gas sensing, and optoelectronics. This article delves into the biological activity of this compound, highlighting its synthesis, properties, and applications based on recent research findings.

This compound is characterized by its unique structural properties, which include a cubic inverse spinel structure. It exhibits n-type conductivity and a band gap of approximately 3.6 eV, making it suitable for various electronic applications. Its high electrical conductivity and stability under extreme conditions further enhance its utility in biological and environmental applications.

2. Synthesis Methods

This compound can be synthesized through various methods, including:

- Sol-Gel Method : This method involves the reaction of zinc oxide (ZnO) and tin oxide (SnO2) in a basic medium. The resulting gel is aged and calcined to produce this compound nanoparticles with controlled size and morphology .

- Hydrothermal Synthesis : This approach allows for the growth of high-quality crystalline Zn2SnO4 at elevated temperatures and pressures, enhancing its photocatalytic properties .

- Electrospinning : This technique produces hollow fibers of this compound that exhibit improved surface area and photocatalytic activity .

3.1 Photocatalytic Activity

This compound demonstrates significant photocatalytic activity against organic pollutants. For instance, studies have shown that this compound nanocatalysts can effectively degrade rhodamine 6G dye under solar light exposure, achieving degradation rates of up to 99.38% within 330 minutes . This efficiency is attributed to its high surface area and the presence of oxygen vacancies that enhance light absorption.

3.2 Gas Sensing

The gas sensing capabilities of this compound have been extensively studied. Its ability to detect volatile organic compounds (VOCs) is enhanced by its structural properties, which allow for increased sensitivity at elevated temperatures. Research indicates that doping this compound with metals like silver enhances its performance in detecting gases such as ethanol and acetone .

3.3 Antimicrobial Properties

Recent investigations into the antimicrobial properties of this compound suggest that it can inhibit the growth of various bacterial strains. The mechanism is believed to involve the generation of reactive oxygen species (ROS) upon UV irradiation, which leads to bacterial cell damage .

Table: Summary of Key Studies on this compound

5. Conclusion

This compound exhibits promising biological activity across various applications, particularly in photocatalysis and gas sensing. Its unique structural properties, combined with effective synthesis methods, position it as a valuable material in both environmental remediation and electronic applications. Ongoing research continues to explore its potential in enhancing biological interactions and improving performance metrics across diverse fields.

Eigenschaften

IUPAC Name |

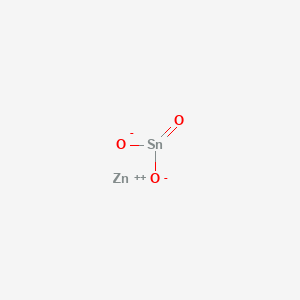

zinc;dioxido(oxo)tin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.Sn.Zn/q;2*-1;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNEMLSQAJOPTGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Sn](=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ZnSnO3, O3SnZn | |

| Record name | zinc stannate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065196 | |

| Record name | Zinc stannate(IV) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Tin zinc oxide (SnZnO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

12036-37-2 | |

| Record name | Tin zinc oxide (SnZnO3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tin zinc oxide (SnZnO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc stannate(IV) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tin zinc oxide (SnZnO3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.